molecular formula C8H12N6 B13084344 1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,4-triazol-3-amine

1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13084344
M. Wt: 192.22 g/mol
InChI Key: ZLMNFAHFPRUTLE-UHFFFAOYSA-N
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Description

1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features both pyrazole and triazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a valuable molecule in scientific research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,4-triazol-3-amine typically involves the formation of the pyrazole and triazole rings followed by their coupling. One common method includes the cyclocondensation of hydrazine with a β-diketone to form the pyrazole ring, followed by the reaction with an appropriate nitrile to form the triazole ring . The final coupling step involves the reaction of the pyrazole and triazole intermediates under specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, such as amines or halides, under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or triazole rings .

Scientific Research Applications

Biological Activities

The compound has been investigated for various biological applications:

1. Anticancer Activity
Research indicates that derivatives of pyrazole and triazole compounds exhibit significant anticancer properties. For instance, studies have shown that certain pyrazole derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells, suggesting that 1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,4-triazol-3-amine may have similar effects due to its structural components .

2. Antimicrobial Properties
The compound has demonstrated promising antibacterial and antifungal activities. Pyrazole derivatives are known to exhibit activity against various pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

3. Anti-inflammatory Effects
In vitro studies have suggested that compounds containing triazole rings can exhibit anti-inflammatory properties. This suggests that this compound might be useful in treating inflammatory diseases .

4. Neuroprotective Effects
There is growing interest in the neuroprotective potential of pyrazole derivatives. Some studies have indicated that these compounds can protect neuronal cells from apoptosis and oxidative stress, which could make them valuable in treating neurodegenerative diseases .

Case Studies

Several case studies highlight the applications of compounds similar to this compound:

Case Study 1: Anticancer Screening
A study evaluated a series of pyrazole derivatives for their anticancer activity against various cell lines. Compounds were tested for their ability to inhibit cell growth and induce apoptosis. Results indicated that certain derivatives showed IC50 values in the micromolar range against breast and lung cancer cell lines, suggesting a strong potential for further development into therapeutic agents .

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of triazole-containing compounds. The study assessed the minimum inhibitory concentration (MIC) against several bacterial strains. Results showed significant activity against Staphylococcus aureus and Escherichia coli, indicating the potential use of these compounds in treating infections caused by resistant strains .

Mechanism of Action

The mechanism of action of 1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

  • 1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine
  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine

Uniqueness: 1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern on the pyrazole and triazole rings, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties .

Biological Activity

1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,4-triazol-3-amine (CAS No. 1697105-34-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The triazole and pyrazole moieties present in its structure suggest a wide range of biological interactions, particularly in the context of anti-inflammatory and anticancer activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing the 1,2,4-triazole moiety have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The incorporation of aryl groups into the triazole structure has been noted to enhance these effects significantly .

Case Study:
A study focusing on analogs of 1,2,4-triazoles demonstrated that certain derivatives exhibited potent antiproliferative activities against different cancer cell lines. The presence of specific substituents was linked to enhanced activity against tumors, suggesting that modifications to the triazole core can lead to improved therapeutic profiles .

Anti-inflammatory Activity

The anti-inflammatory properties of compounds featuring the triazole ring are well-documented. These compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 and reduce oxidative stress markers like nitric oxide (NO) in macrophages activated by lipopolysaccharide (LPS) . The ability to modulate inflammatory responses makes these compounds valuable in treating chronic inflammatory diseases.

Research Findings:
A recent investigation reported that derivatives of 1,2,4-triazoles exhibited significant COX-2 inhibitory activity, showcasing their potential as anti-inflammatory agents. The selectivity for COX-2 over COX-1 was particularly noted, which is crucial for minimizing side effects associated with non-selective NSAIDs .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The compound may act as an inhibitor for several enzymes involved in tumor progression and inflammation.
  • Cell Signaling Modulation: It could influence signaling pathways related to cell proliferation and apoptosis.

Data Tables

Biological Activity Target IC50 (µM) Reference
AnticancerVarious cancer cell lines<10
Anti-inflammatoryCOX-22.6
Cytokine production inhibitionTNF-α and IL-6<20

Properties

Molecular Formula

C8H12N6

Molecular Weight

192.22 g/mol

IUPAC Name

1-[2-(1-methylpyrazol-4-yl)ethyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H12N6/c1-13-5-7(4-11-13)2-3-14-6-10-8(9)12-14/h4-6H,2-3H2,1H3,(H2,9,12)

InChI Key

ZLMNFAHFPRUTLE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CCN2C=NC(=N2)N

Origin of Product

United States

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